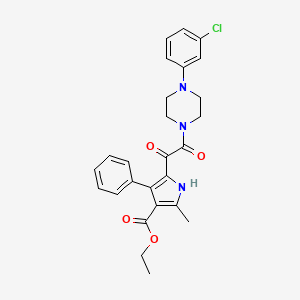
5-Bromo-2-methoxy-4-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-Bromo-2-methoxy-4-methylpyridin-3-amine, is a brominated pyridine derivative with potential relevance in various chemical reactions and pharmaceutical applications. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds and their reactions offer insights into the behavior and properties that this compound might exhibit.
Synthesis Analysis
The synthesis of related brominated pyridine compounds involves regioselective reactions and careful control of reaction conditions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which suggests that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the importance of regioselectivity and the use of different reagents and solvents to achieve the desired substitution pattern on the pyridine ring .
Molecular Structure Analysis
X-ray crystallography analysis is a common technique used to determine the molecular structure of brominated pyridine compounds. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system . Similarly, the characterization of 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol by single crystal X-ray diffraction provides insights into the molecular geometry and possible conformations that related compounds might adopt .
Chemical Reactions Analysis
Brominated pyridine derivatives are versatile intermediates in the synthesis of various heterocyclic compounds. The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones to synthesize a series of brominated compounds demonstrates the reactivity of bromine in such contexts . Moreover, the amination of bromo-derivatives of pyridine, which may involve intermediates such as pyridynes, indicates the potential for this compound to undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be inferred from their structural characteristics and the nature of their substituents. For instance, the presence of bromine and methoxy groups is likely to influence the compound's polarity, solubility, and reactivity. The crystallization behavior and the formation of hydrogen bonds, as observed in the crystal structures of related compounds, may also be relevant for understanding the properties of this compound .
科学的研究の応用
Synthesis and Functional Group Transformations
Amination Reactions : The amination of halogenated pyridines, including bromo derivatives, is a fundamental reaction in organic synthesis. For instance, the amination of 3-bromo-4-ethoxypyridine yields 2-amino-4-ethoxypyridine, demonstrating the versatility of bromo derivatives in nucleophilic substitution reactions to introduce amino groups (Pieterse & Hertog, 2010).
Palladium-Catalyzed Reactions : Palladium-catalyzed aminocarbonylation of halopyridines to form amides and amination products showcases the reactivity of bromo and chloro derivatives. This reaction pathway underscores the importance of 5-Bromo-2-methoxy-4-methylpyridin-3-amine in forming structurally diverse pyridine-based molecules (Takács et al., 2012).
Chemoselective Synthesis : An efficient synthesis method for related bromopyridines involves selective functional group transformations, such as chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. This illustrates the adaptability of bromopyridines in synthesizing compounds with potential biological activities (Aquino et al., 2015).
Applications in Medicinal Chemistry
Development of Receptor Antagonists : The synthesis of derivatives of this compound has led to the creation of potent receptor antagonists, showcasing its application in the development of therapeutics targeting specific receptors (Hirokawa et al., 2000).
Quantum Mechanical Investigations : The Suzuki cross-coupling reaction has been utilized to produce novel pyridine derivatives from 5-Bromo-2-methylpyridin-3-amine, demonstrating its utility in the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry (Ahmad et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKOULGWGXGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)
![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)
![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)
